N-(3,5-difluorophenyl)benzenesulfonamide
Overview
Description
N-(3,5-difluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9F2NO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)benzenesulfonamide typically involves the reaction of 3,5-difluoroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-difluoroaniline+benzenesulfonyl chloride→this compound+HCl
The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(3,5-difluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Materials Science: It is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can affect various physiological processes, including fluid secretion and pH regulation .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar in structure but lacks the phenyl group attached to the sulfonamide.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom instead of the second fluorine atom.
Uniqueness
N-(3,5-difluorophenyl)benzenesulfonamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Biological Activity
N-(3,5-difluorophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 3,5-difluoroaniline with benzenesulfonyl chloride. This process yields a sulfonamide derivative that can be further modified for enhanced biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on several cancer cell lines, with IC50 values often in the low micromolar range .
- Antiviral Properties : Some studies have reported that sulfonamides can inhibit viral replication. For example, related compounds have demonstrated antiviral activity against influenza viruses, suggesting a mechanism that interferes with viral entry or replication processes .
- Carbonic Anhydrase Inhibition : Certain benzenesulfonamide derivatives are known to inhibit carbonic anhydrases, which play a critical role in various physiological processes. This inhibition has implications for the treatment of conditions such as glaucoma and epilepsy .
Anticancer Activity
A study evaluating a series of benzenesulfonamide derivatives found that this compound exhibited notable cytotoxicity against MG-63 osteosarcoma cells. The compound's inhibitory effect was concentration-dependent, outperforming established anticancer agents under hypoxic conditions .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MG-63 | 2.8 |
Control (AZM) | MG-63 | 4.0 |
Antiviral Activity
In another investigation, related sulfonamides demonstrated significant antiviral effects against various strains of influenza virus. The compound showed an IC50 value of 16.79 nM against H1N1 strains in vitro, indicating its potential as an antiviral agent .
Carbonic Anhydrase Inhibition
The inhibition profiles of several sulfonamide derivatives against carbonic anhydrases were assessed using a CO2 hydrase stop-flow assay. The results indicated that while some derivatives showed high selectivity for tumor-associated isoforms like hCA IX, others were less effective against cytosolic isoforms .
Case Studies
- In Vivo Studies : A study involving an isolated rat heart model demonstrated that certain benzenesulfonamides could significantly affect perfusion pressure and coronary resistance. This suggests potential cardiovascular applications for these compounds .
- Clinical Implications : Research on sulfonamide derivatives has highlighted their role in treating conditions such as pulmonary hypertension and cardiac hypertrophy due to their interaction with endothelin receptors .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSEXXITJYDDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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